![molecular formula C18H28Cl2N2O B13747372 2-(4-methylpiperazin-1-yl)-1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethanone;dihydrochloride CAS No. 42882-42-8](/img/structure/B13747372.png)
2-(4-methylpiperazin-1-yl)-1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethanone;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylpiperazin-1-yl)-1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethanone;dihydrochloride is a complex organic compound that features a piperazine ring and a benzoannulene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpiperazin-1-yl)-1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the piperazine ring: Starting from a suitable precursor, the piperazine ring can be synthesized through cyclization reactions.
Attachment of the benzoannulene moiety: This step may involve coupling reactions, such as Suzuki or Heck coupling, to attach the benzoannulene group to the piperazine ring.
Final modifications: Additional functional groups may be introduced through substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or benzoannulene moiety.
Reduction: Reduction reactions could be used to modify specific functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions may be applicable, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents might include dichloromethane, ethanol, or water, depending on the reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
Synthesis of derivatives:
Biology
Biological assays: It may be used in biological assays to study its effects on different biological systems.
Medicine
Pharmacological studies: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Chemical intermediates: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-(4-methylpiperazin-1-yl)-1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethanone would depend on its specific biological target. Potential mechanisms might include:
Binding to receptors: The compound could interact with specific receptors in the body, modulating their activity.
Enzyme inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine derivatives: Compounds with similar piperazine rings, such as 1-(4-methylpiperazin-1-yl)ethanone.
Benzoannulene derivatives: Compounds with similar benzoannulene structures, such as 1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethanone.
Uniqueness
The uniqueness of 2-(4-methylpiperazin-1-yl)-1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethanone lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Propriétés
Numéro CAS |
42882-42-8 |
|---|---|
Formule moléculaire |
C18H28Cl2N2O |
Poids moléculaire |
359.3 g/mol |
Nom IUPAC |
2-(4-methylpiperazin-1-yl)-1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethanone;dihydrochloride |
InChI |
InChI=1S/C18H26N2O.2ClH/c1-19-9-11-20(12-10-19)14-18(21)17-8-7-15-5-3-2-4-6-16(15)13-17;;/h7-8,13H,2-6,9-12,14H2,1H3;2*1H |
Clé InChI |
LXQQMMZNIBRFLW-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CC(=O)C2=CC3=C(CCCCC3)C=C2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


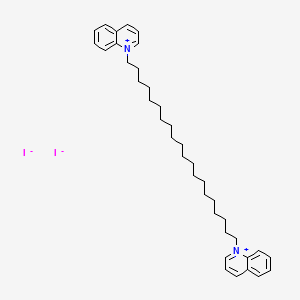
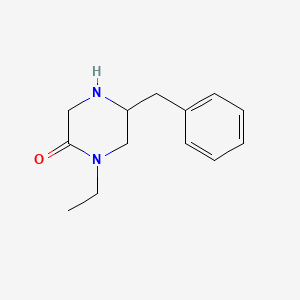
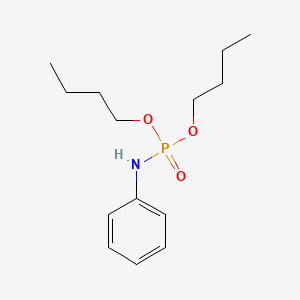
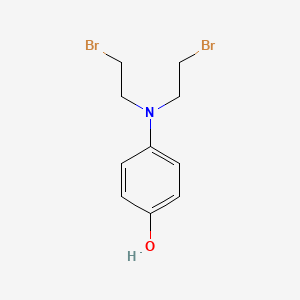
![methyl 3-amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate;hydrochloride](/img/structure/B13747297.png)
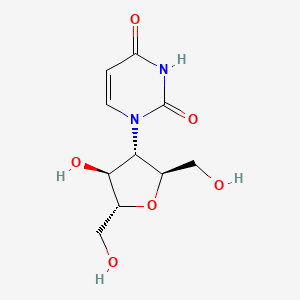

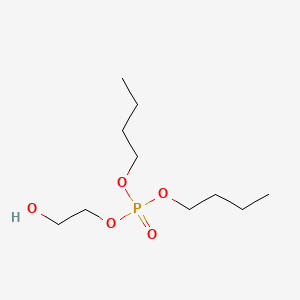
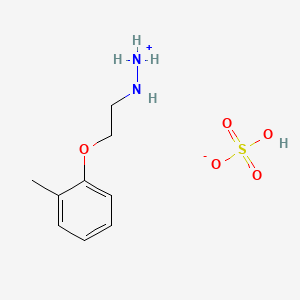

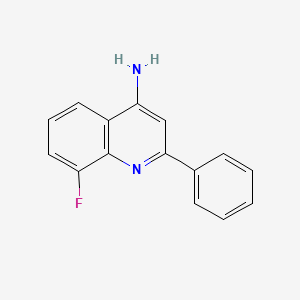

![1-(4-[Benzoyl]benzyl)pyridinium tetraphenylborate](/img/structure/B13747360.png)
![6,6-dichloro-2-Oxabicyclo[3.1.0]hexane](/img/structure/B13747364.png)
